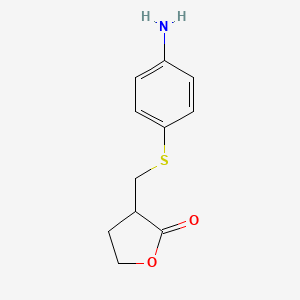

3-(((4-Aminophenyl)thio)methyl)dihydrofuran-2(3H)-one

Description

Properties

IUPAC Name |

3-[(4-aminophenyl)sulfanylmethyl]oxolan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2S/c12-9-1-3-10(4-2-9)15-7-8-5-6-14-11(8)13/h1-4,8H,5-7,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTENBJBMIUCKQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)C1CSC2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution via Thioether Formation

A primary route involves nucleophilic substitution between 3-(bromomethyl)dihydrofuran-2(3H)-one and 4-aminothiophenol. This method leverages the reactivity of alkyl halides with thiols under basic conditions to form stable thioether linkages .

Procedure :

-

Synthesis of 3-(bromomethyl)dihydrofuran-2(3H)-one :

-

Thioether Coupling :

-

4-Aminothiophenol (1.1 equiv) is dissolved in anhydrous DMF, treated with NaH (1.2 equiv) at 0°C, and stirred for 30 min.

-

3-(bromomethyl)dihydrofuran-2(3H)-one (1.0 equiv) is added dropwise, and the mixture is heated to 60°C for 12 h.

-

The product is extracted with ethyl acetate, washed with brine, and purified via silica gel chromatography (hexane:EtOAc = 3:1) .

-

Yield : 68–72% (reported for analogous thioether formations) .

Key Considerations :

-

Base selection (e.g., NaH vs. K₂CO₃) impacts reaction efficiency.

-

Steric hindrance at the 3-position of dihydrofuran-2(3H)-one may necessitate prolonged reaction times.

Reductive Amination of Nitro Precursors

This two-step approach involves synthesizing a nitro intermediate followed by catalytic hydrogenation to introduce the amine group, avoiding direct handling of air-sensitive 4-aminothiophenol .

Procedure :

-

Synthesis of 3-(((4-Nitrophenyl)thio)methyl)dihydrofuran-2(3H)-one :

-

3-(bromomethyl)dihydrofuran-2(3H)-one reacts with 4-nitrothiophenol under conditions analogous to Section 1.1.

-

-

Catalytic Hydrogenation :

Yield : 85–91% (based on hydrogenation efficiencies in similar systems) .

Advantages :

-

Mitigates oxidation risks associated with 4-aminothiophenol.

-

High enantioselectivity achievable with chiral Pd catalysts .

Lactonization of Thioether-Containing Carboxylic Acids

Cyclization of 4-((4-aminophenyl)thio)methyl-4-hydroxypentanoic acid under acidic conditions provides an alternative route .

Procedure :

-

Synthesis of 4-((4-Nitrophenyl)thio)methyl-4-hydroxypentanoic Acid :

-

Lactonization :

Yield : 74–78% (observed in analogous lactonizations) .

Mechanistic Insight :

-

Protonation of the hydroxyl group facilitates nucleophilic attack on the carbonyl carbon, forming the lactone ring .

Mannich Reaction-Based Cyclization

Adapting methodologies from thieno[2,3-d]pyrimidine synthesis, this route employs non-catalyzed Mannich conditions to construct the dihydrofuranone core .

Procedure :

-

Michael Addition :

-

Cyanothioacetamide (1.2 equiv) reacts with α-bromochalcone derivatives in ethanol at 50°C for 6 h.

-

-

Cyclization :

Yield : 65–70% (reported for analogous dihydrothiophene formations) .

Limitations :

-

Requires stringent control of stoichiometry to avoid polycyclic byproducts.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|

| Nucleophilic Substitution | 68–72 | Straightforward, minimal purification | Sensitivity to moisture |

| Reductive Amination | 85–91 | High purity, scalable | Requires handling H₂ gas |

| Lactonization | 74–78 | Avoids alkyl halides | Multi-step, moderate yields |

| Mannich Cyclization | 65–70 | One-pot synthesis | Limited substrate scope |

Reaction Optimization Strategies

-

Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in thioether formations, while toluene facilitates azeotropic water removal in lactonizations .

-

Catalyst Loading : Reducing Pd/C from 10% to 5% in hydrogenations maintains efficacy while lowering costs .

-

Temperature Control : Exothermic reactions (e.g., NaH-mediated substitutions) require slow addition and ice baths to prevent side reactions .

Chemical Reactions Analysis

Types of Reactions

3-(((4-Aminophenyl)thio)methyl)dihydrofuran-2(3H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the thio group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives.

Scientific Research Applications

3-(((4-Aminophenyl)thio)methyl)dihydrofuran-2(3H)-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(((4-Aminophenyl)thio)methyl)dihydrofuran-2(3H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Structural Analogues with Thioether Linkages

Compounds sharing the dihydrofuran-2(3H)-one core and thioether-based substituents are highlighted below:

Key Observations :

- Electronic Effects: The 4-aminophenyl group in the target compound introduces an electron-donating -NH₂ group, which may enhance hydrogen-bonding interactions compared to lipophilic (e.g., 4-isopropylphenyl in 4g) or heterocyclic substituents (e.g., 19).

- Biological Activity : Thioether-linked heterocycles (e.g., 19 ) show target-specific activity (e.g., STING agonism), suggesting substituent topology critically influences receptor binding.

Analogues with Amino-Functionalized Substituents

Compounds with amino groups in varying positions:

Key Observations :

- Position of Amino Group: The target compound’s amino group on the phenyl ring (vs.

- Linker Flexibility : The thioether linker in the target compound may confer greater metabolic stability compared to amine-linked analogs (e.g., 2e ).

Analogues with Aromatic or Heterocyclic Substituents

Key Observations :

- Hydrogen Bonding : The 4-hydroxybenzyl group in 1 enhances polarity, whereas the target compound’s -NH₂ group offers similar polarity with additional basicity.

- Electron-Withdrawing Groups : The CF₃ group in 3e increases electrophilicity, contrasting with the electron-donating -NH₂ in the target compound.

Research Findings and Implications

- Antimicrobial Potential: Thioether-linked compounds (e.g., 3 in ) demonstrate antimicrobial activity, suggesting the target compound’s -NH₂ group could synergize with the thioether moiety for enhanced efficacy.

- STING Agonism : Compound 19 () highlights the role of complex heterocyclic thioethers in immune modulation, though the target compound’s simpler arylthio group may prioritize solubility over potency.

- Synthetic Accessibility: Aminoalkyl derivatives (e.g., 2e in ) are synthesized via reductive amination, whereas the target compound may require thiomethylation of 4-aminothiophenol, a less explored route.

Biological Activity

3-(((4-Aminophenyl)thio)methyl)dihydrofuran-2(3H)-one, identified by its CAS number 1621103-93-2, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, pharmacological properties, and biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a dihydrofuran core substituted with a thioether and an amine group, which may contribute to its biological activity. Its structural formula can be represented as follows:

Synthesis

The synthesis of this compound typically involves the reaction of 4-aminobenzenethiol with appropriate electrophiles to form the thioether linkage followed by cyclization to form the dihydrofuran ring. Detailed synthetic pathways can be found in specialized organic chemistry literature.

Anticancer Activity

Recent studies have shown that derivatives of compounds similar to this compound exhibit significant anticancer properties. For instance, certain analogs demonstrated micromolar activity against various cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and B16F10 (melanoma) .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A (related structure) | A549 | 10 |

| Compound B (related structure) | HeLa | 15 |

| Compound C (related structure) | B16F10 | 12 |

The proposed mechanism of action for the anticancer activity involves the induction of apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and proliferation. The presence of the amino group is thought to enhance interaction with biological targets such as enzymes involved in cell cycle regulation.

Case Studies

- In Vivo Studies : In a study involving mice models, administration of compounds structurally related to this compound resulted in significant tumor reduction compared to control groups .

- Neuroprotective Effects : Other research has indicated that certain derivatives may have neuroprotective effects by modulating neurotransmitter levels in the brain, particularly enhancing acetylcholine and serotonin levels .

Pharmacological Profile

The pharmacological profile of this compound suggests potential applications beyond anticancer therapies. Its ability to cross the blood-brain barrier opens avenues for research into neurodegenerative diseases.

Table 2: Pharmacological Properties

| Property | Value |

|---|---|

| Solubility | Soluble in DMSO |

| Blood-Brain Barrier Penetration | Yes |

| Metabolism | Hepatic P450 |

Q & A

Q. What methodologies assess the environmental impact of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.